molecular formula C16H15NO5 B6039066 2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid

2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid

Cat. No.: B6039066
M. Wt: 301.29 g/mol
InChI Key: VYJMCHMHVOQJJV-UHFFFAOYSA-N
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Description

2-[(5-Oxo-4-oxatricyclo[42103,7]nonane-9-carbonyl)amino]benzoic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid typically involves the acylation of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides. This reaction is carried out by heating the reactants in boiling glacial acetic acid, resulting in the formation of trans-diacetoxy imides of the norbornane series .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid is unique due to its combination of a tricyclic core with a benzoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-14(17-10-4-2-1-3-8(10)15(19)20)12-7-5-9-11(6-7)22-16(21)13(9)12/h1-4,7,9,11-13H,5-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJMCHMHVOQJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=CC=C4C(=O)O)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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